molecular formula C23H18ClFN2O B11328374 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide

Cat. No.: B11328374
M. Wt: 392.9 g/mol
InChI Key: SLFUUDNVRGXCLG-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole, chlorophenyl, and fluorobenzamide moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with the indole core, various substituents are introduced through electrophilic aromatic substitution reactions.

    Chlorophenyl Introduction: The chlorophenyl group is attached via a Friedel-Crafts acylation reaction, using appropriate chlorinated benzoyl chloride and a Lewis acid catalyst.

    Fluorobenzamide Formation: The final step involves the coupling of the indole-chlorophenyl intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, or aldehydes.

    Reduction: Amines, alcohols, or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C23H18ClFN2O

Molecular Weight

392.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C23H18ClFN2O/c24-21-7-3-1-5-17(21)19(20-13-26-22-8-4-2-6-18(20)22)14-27-23(28)15-9-11-16(25)12-10-15/h1-13,19,26H,14H2,(H,27,28)

InChI Key

SLFUUDNVRGXCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4Cl

Origin of Product

United States

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